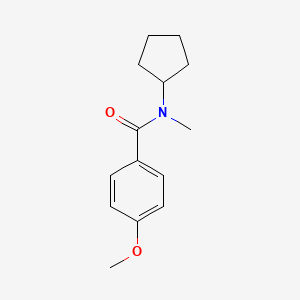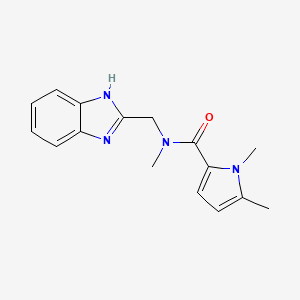![molecular formula C18H26N2O2 B7497283 N-[1-[2-(4-methoxyphenyl)ethyl]piperidin-4-yl]cyclopropanecarboxamide](/img/structure/B7497283.png)
N-[1-[2-(4-methoxyphenyl)ethyl]piperidin-4-yl]cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-[2-(4-methoxyphenyl)ethyl]piperidin-4-yl]cyclopropanecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as 'MK-1064' and belongs to the class of drugs known as cyclopropane carboxamides.
Mecanismo De Acción
The exact mechanism of action of N-[1-[2-(4-methoxyphenyl)ethyl]piperidin-4-yl]cyclopropanecarboxamide is not fully understood. However, it is believed to act by modulating the activity of certain neurotransmitters and receptors in the brain and spinal cord that are involved in pain perception and inflammation.
Biochemical and Physiological Effects:
N-[1-[2-(4-methoxyphenyl)ethyl]piperidin-4-yl]cyclopropanecarboxamide has been shown to exhibit potent analgesic and anti-inflammatory effects in preclinical studies. It has also been shown to have a favorable safety profile, with no significant adverse effects observed in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-[1-[2-(4-methoxyphenyl)ethyl]piperidin-4-yl]cyclopropanecarboxamide is its potent analgesic and anti-inflammatory effects, which make it a promising candidate for the treatment of chronic pain and inflammation. However, one of the limitations of this compound is its complex synthesis method, which may make it difficult to produce on a large scale.
Direcciones Futuras
There are several future directions for the research and development of N-[1-[2-(4-methoxyphenyl)ethyl]piperidin-4-yl]cyclopropanecarboxamide. One potential direction is to further investigate its mechanism of action and identify the specific neurotransmitters and receptors that it modulates. Another direction is to explore its potential therapeutic applications in other disease conditions, such as neuropathic pain and cancer-related pain. Additionally, further studies are needed to optimize the synthesis method and develop more efficient ways to produce this compound on a large scale.
Métodos De Síntesis
The synthesis of N-[1-[2-(4-methoxyphenyl)ethyl]piperidin-4-yl]cyclopropanecarboxamide involves a multi-step process that requires the use of various chemical reagents and techniques. The first step involves the formation of the piperidine ring by reacting 4-methoxyphenethylamine with 1,4-dibromobutane. The resulting product is then treated with sodium hydride to form the cyclopropane ring. Finally, the carboxamide group is introduced by reacting the intermediate product with cyclopropanecarbonyl chloride.
Aplicaciones Científicas De Investigación
N-[1-[2-(4-methoxyphenyl)ethyl]piperidin-4-yl]cyclopropanecarboxamide has been extensively studied for its potential therapeutic applications in various disease conditions. It has been shown to exhibit potent analgesic and anti-inflammatory effects in preclinical studies, making it a promising candidate for the treatment of chronic pain and inflammation.
Propiedades
IUPAC Name |
N-[1-[2-(4-methoxyphenyl)ethyl]piperidin-4-yl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-22-17-6-2-14(3-7-17)8-11-20-12-9-16(10-13-20)19-18(21)15-4-5-15/h2-3,6-7,15-16H,4-5,8-13H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNDIWXIZKJBMIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCN2CCC(CC2)NC(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2,4-dimethylphenyl)methyl]-1-methylsulfonylpiperidin-4-amine](/img/structure/B7497202.png)

![N-[(3-methylphenyl)methyl]-1-methylsulfonylpiperidin-4-amine](/img/structure/B7497214.png)
![N-[(4-methylphenyl)methyl]-1-methylsulfonylpiperidin-4-amine](/img/structure/B7497225.png)
![N,1-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]-2-oxopyridine-4-carboxamide](/img/structure/B7497232.png)
![[4-(5-Chloro-2-methoxybenzoyl)-1,4-diazepan-1-yl]-(3-fluorophenyl)methanone](/img/structure/B7497245.png)
![methyl 2-[[(E)-3-(2-bromophenyl)prop-2-enoyl]amino]acetate](/img/structure/B7497269.png)

![N-[1-[2-[(2-methylphenyl)methylamino]-2-oxoethyl]piperidin-4-yl]cyclopropanecarboxamide](/img/structure/B7497277.png)
![N-[1-(cyanomethyl)piperidin-4-yl]cyclopropanecarboxamide](/img/structure/B7497290.png)
![N-[1-[3-(3-chloroanilino)-3-oxopropyl]piperidin-4-yl]cyclopropanecarboxamide](/img/structure/B7497296.png)
![N-[1-[[1-(difluoromethyl)imidazol-2-yl]methyl]piperidin-4-yl]cyclopropanecarboxamide](/img/structure/B7497297.png)
![1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl-(5-methylfuran-2-yl)methanone](/img/structure/B7497314.png)
![1-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]-N-[(2-prop-2-ynoxyphenyl)methyl]methanamine](/img/structure/B7497330.png)